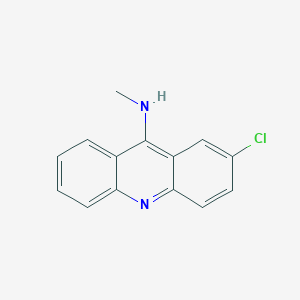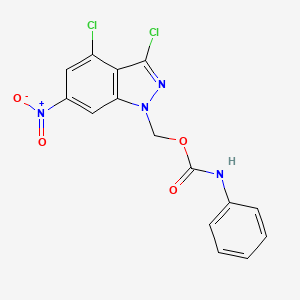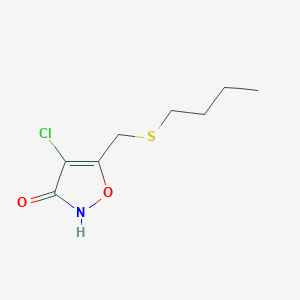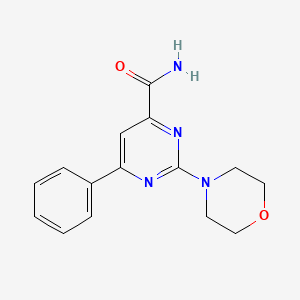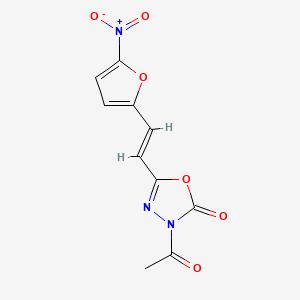
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-(2-(5-nitro-2-furanyl)ethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a combination of an oxadiazole ring, a nitrofuran moiety, and an acetyl group, which contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced via a condensation reaction between a nitrofuran aldehyde and a suitable hydrazide.
Vinylation and Acetylation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under suitable conditions.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the nitrofuran moiety.
Reduction Products: Amino derivatives resulting from the reduction of the nitro group.
Substitution Products: A range of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism of action of (E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one depends on its specific application. For example:
Antimicrobial Activity: The compound may exert its effects by interacting with microbial enzymes or cellular components, leading to the disruption of essential biological processes.
Pharmacological Activity: As a pharmacophore, it may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(E)-3-Acetyl-5-(2-(5-nitrothiophen-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one: Similar structure but with a thiophene ring instead of a furan ring.
(E)-3-Acetyl-5-(2-(5-nitropyridin-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: (E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the nitrofuran moiety, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
3878-31-7 |
|---|---|
Molekularformel |
C10H7N3O6 |
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
3-acetyl-5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H7N3O6/c1-6(14)12-10(15)19-8(11-12)4-2-7-3-5-9(18-7)13(16)17/h2-5H,1H3/b4-2+ |
InChI-Schlüssel |
FHOVWDHNALTYPI-DUXPYHPUSA-N |
Isomerische SMILES |
CC(=O)N1C(=O)OC(=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)N1C(=O)OC(=N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)

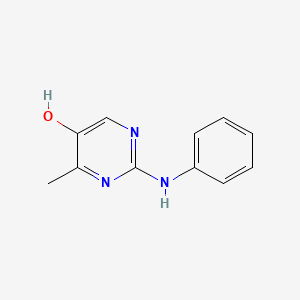

![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
